(2-Ethynylphenyl)(4-fluorophenyl)methanone

Organic Synthesis Cyclization Chemistry Building Block Selection

(2-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 918442-25-8) belongs to the class of aryl ketones, specifically a substituted benzophenone featuring an ethynyl group ortho to the ketone bridge. This ortho-disposition creates a structurally distinct building block that enables intramolecular cyclization chemistry inaccessible to its para-isomer.

Molecular Formula C15H9FO
Molecular Weight 224.23 g/mol
CAS No. 918442-25-8
Cat. No. B12610144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethynylphenyl)(4-fluorophenyl)methanone
CAS918442-25-8
Molecular FormulaC15H9FO
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H9FO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h1,3-10H
InChIKeyAGPFOLFUWNAKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 918442-25-8): A Specialized Ortho-Alkynyl Benzophenone Building Block


(2-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 918442-25-8) belongs to the class of aryl ketones, specifically a substituted benzophenone featuring an ethynyl group ortho to the ketone bridge. This ortho-disposition creates a structurally distinct building block that enables intramolecular cyclization chemistry inaccessible to its para-isomer. Physical properties, including a molecular weight of 224.23 g/mol, a monoisotopic mass of 224.064 Da, and a lipophilicity (LogP) of 3.04, have been catalogued in the authoritative chemical database Chemsrc .

Why (2-Ethynylphenyl)(4-fluorophenyl)methanone Cannot Be Interchanged with Its Para-Ethynyl Isomer (CAS 129369-12-6) or Other Analogs


The structural isomer (4-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 129369-12-6) and other simple aryl ketone building blocks lack the unique 1,5-relationship between the terminal alkyne and the carbonyl oxygen. This ortho-alkynyl benzophenone architecture is a prerequisite for directed electrophilic cyclizations that form valuable fused-ring systems, such as 3-aryl-1H-inden-1-ones and isobenzofuranium salts. A generic substitution would therefore forfeit access to an entire class of cyclized intermediates. While the ortho and para isomers share identical molecular weight and calculated LogP (3.04), the critical difference lies in their potential for downstream synthesis [1].

Quantitative Differentiation Guide for (2-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 918442-25-8) Selection


Structural Isomerism: Identical Formula, Divergent Cyclization Potential vs. Para-Isomer

A fundamental differentiation for procurement is the compound's ortho-ethynyl architecture, which enables acid-promoted 5-exo-dig cyclization to form 3-aryl-1H-inden-1-ones. This reactivity is completely absent in the para- isomer (CAS 129369-12-6). The mechanism requires the 1,5-relationship between the alkyne and the ketone. A study on o-ethynylbenzophenones demonstrated that treatment with Tf2NH at ambient temperature results in sequential hydration and intramolecular aldol condensation to afford 3-aryl-1H-inden-1-one derivatives in good yields [1]. While a specific yield is reported for the 4-chloro analog, this establishes the class-level pathway.

Organic Synthesis Cyclization Chemistry Building Block Selection

Exact Monoisotopic Mass Comparison for High-Resolution Mass Spectrometry (HRMS) Suitability

For applications requiring unambiguous identification by High-Resolution Mass Spectrometry (HRMS), the compound provides a monoisotopic mass of 224.064 Da. This is identical to its para-isomer. However, the distinction from the non-fluorinated analog, (2-Ethynylphenyl)(phenyl)methanone (CAS 308378-45-2, monoisotopic mass 206.073 Da), provides a quantifiable differentiator when heavier mass tags are needed to shift away from a different analytes or matrix interferences [1].

Analytical Chemistry HRMS Compound Identification

Prime Application Scenarios for Procuring (2-Ethynylphenyl)(4-fluorophenyl)methanone (CAS 918442-25-8)


Synthesis of Fluorinated, Fused Polycyclic Intermediates via Intramolecular Cyclization

This compound is the required starting material for the acid-promoted synthesis of 3-(4-fluorophenyl)-1H-inden-1-one derivatives. The established literature on the general class of o-ethynylbenzophenones provides a validated synthetic pathway [1]. This application necessitates the ortho-isomer, as the para-substituted isomer cannot undergo the critical 5-exo-dig cyclization.

Design of Bifunctional Photoaffinity Probes Requiring a Fluorinated Mass Tag

The dual functionality of a benzophenone core (for UV-induced crosslinking) and a terminal alkyne (for secondary click-chemistry labeling) is central to chemical biology probe design. By selecting this fluorinated variant, researchers gain a distinct +18 Da mass shift versus the non-fluorinated (2-ethynylphenyl)(phenyl)methanone, enabling precise HRMS-based tracking of probe-metabolite interactions without altering the core pharmacophore required for bioactivity [1].

Structured Building Block Library Expansion for Halogenated Aryl Ketones

For research teams building in-house compound screening libraries, this compound provides a specific substitution pattern (ortho-ethynyl, para-fluoro) that is chemically distinct from the widely available para-ethynyl isomer and the mono-fluorinated or non-fluorinated analogs . Its procurement fills a specific niche in a high-diversity fragment set, enabling the exploration of structure-activity relationships (SAR) around the 4-fluorophenyl ring, which is a common motif in kinase inhibitors and CNS-targeting agents.

Quote Request

Request a Quote for (2-Ethynylphenyl)(4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.